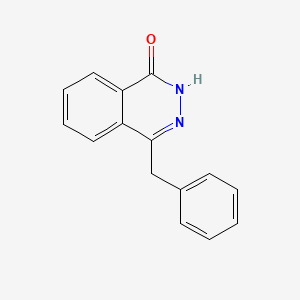

4-Benzyl-1(2H)-phthalazinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCCMEHWBGPJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346948 | |

| Record name | 4-Benzyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32003-14-8 | |

| Record name | 4-(Phenylmethyl)-2H-phthalazin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Benzyl-1(2H)-phthalazinone: Core Properties and Therapeutic Potential

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound and its derivatives. It details experimental protocols for its synthesis and key biological assays, and visually represents its mechanisms of action through signaling pathway diagrams. This document serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the phthalazinone scaffold.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound that forms the core structure for a variety of pharmacologically active derivatives. While extensive experimental data for the parent compound is not centrally available, the following tables summarize its known properties and those of some key derivatives based on available literature and computed data.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Property | This compound | 4-Benzyl-2-(3-(dimethylamino)propyl)-1(2H)-phthalazinone hydrochloride[1] | 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1(2H)-phthalazinone |

| Molecular Formula | C₁₅H₁₂N₂O | C₂₀H₂₄ClN₃O[1] | C₂₀H₁₉FN₄O₂ |

| Molecular Weight | 236.27 g/mol | 357.9 g/mol [1] | 366.4 g/mol |

| Melting Point (°C) | 184-186[2] | Not Available | Not Available |

| Appearance | White crystals | Not Available | Not Available |

| Solubility | Soluble in ethanol[3] | Not Available | Not Available |

| CAS Number | 32003-14-8 | 16188-74-2 | 763111-47-3 |

Note: Some data is derived from related compounds or computational predictions as indicated.

Table 2: Spectroscopic Data for 4-Benzyl-2-substituted Phthalazin-1-one Derivatives

| Derivative | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) | Reference |

| Glycine methyl ester of this compound | 3.64 (O-CH₃), 4.00-4.01 (CH₂NH), 4.23 (CH₂Ph), 4.90 (CH₂CO), 6.71 (NH) | 38.91 (CH₂Ph), 41.29 (CH₂NH), 52.27 (O-CH₃), 54.80 (CH₂CO), 159.78, 167.72, 169.99 (C=O) | Not Available | Not Available | [3] |

| 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | Not Available | Not Available | 1662 (CO), 3046 (C-H aromatic) | 284 (M⁺) | [3] |

| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | 4.13 (OH), 4.31 (CH₂Ph), 5.69 (CH₂OH), 7.30 (Ph-H), 7.71 (phthalazinyl-3H), 8.45 (phthalazinyl-1H) | Not Available | 1640 (CO), 3334 (OH) | Not Available | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established process, typically involving the condensation of a keto-acid with hydrazine. A common multi-step procedure starts from phthalic anhydride and phenylacetic acid.

General Synthesis Protocol for this compound

A convenient four-step procedure is often employed for the synthesis of the target compound.[2]

-

Step 1: Synthesis of 3-Benzalphthalide: Phthalic anhydride is fused with phenylacetic acid in the presence of fused sodium acetate. This reaction is typically carried out in a sand bath at temperatures ranging from 230 to 240°C.

-

Step 2: Synthesis of this compound: The resulting 3-benzalphthalide is then reacted with hydrazine hydrate in boiling ethanol to yield the 4-benzyl phthalazinone derivative.[4]

-

Step 3: N-Alkylation (for derivatives): The 4-Benzyl-2H-phthalazin-1-one can be further functionalized through N-alkylation. For example, reaction with ethyl chloroacetate in the presence of a base like anhydrous K₂CO₃ yields the corresponding ester.[3] This alkylation occurs selectively at the nitrogen atom.[3][4]

-

Step 4: Hydrazinolysis (for further derivatization): The ester from the previous step can be converted to the corresponding hydrazide by refluxing with hydrazine hydrate in ethanol.[3] This acetohydrazide derivative serves as a versatile precursor for creating a wide range of derivatives, such as peptides, via azide coupling methods.[3][4]

References

- 1. 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride | C20H24ClN3O | CID 204347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

4-Benzyl-1(2H)-phthalazinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, synthesis, and biological significance of 4-Benzyl-1(2H)-phthalazinone and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and antiviral properties.

Chemical Structure

This compound possesses a core phthalazinone scaffold substituted with a benzyl group at the 4-position. The fundamental structure consists of a bicyclic aromatic system where a pyridazine ring is fused to a benzene ring.

Systematic Name: 4-benzyl-2,3-dihydropyridazino[1,2-a]pyridazin-1-one Molecular Formula: C₁₅H₁₂N₂O CAS Number: 16188-74-2[1]

The structure is characterized by a lactam moiety within the phthalazinone ring system, which can act as both a hydrogen bond donor and acceptor, a key feature for its interaction with biological targets.[2]

Synthesis of this compound and Derivatives

The synthesis of this compound typically starts from commercially available phthalic anhydride and phenylacetic acid. A common synthetic route involves the fusion of these precursors in the presence of fused sodium acetate to yield 3-benzylidenephthalide.[3] This intermediate is then reacted with hydrazine hydrate to form the this compound core.[3][4]

Further derivatization is often carried out at the N-2 position of the phthalazinone ring. For instance, N-alkylation can be achieved by reacting the core structure with compounds like ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate.[5][6] The resulting ester can then be converted to an acetohydrazide by treatment with hydrazine hydrate, providing a versatile intermediate for the synthesis of a wide array of derivatives.[3][6]

General Synthetic Pathway

Caption: General synthetic route to this compound and its derivatives.

Experimental Protocols

Synthesis of this compound (2)

This procedure starts with the synthesis of the intermediate 3-benzylidenephthalide (1).

Step 1: Synthesis of 3-Benzylidenephthalide (1) A mixture of phthalic anhydride and phenylacetic acid is fused in the presence of fused sodium acetate in a sand bath at a temperature ranging from 230 to 240°C.[4]

Step 2: Synthesis of this compound (2) The resulting 3-benzylidenephthalide (1) is then reacted with hydrazine hydrate in boiling ethanol to yield this compound (2).[3][4]

Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3)

This compound (2) is refluxed with ethyl chloroacetate in a solvent mixture of DMF and acetone (1:1) in the presence of anhydrous K₂CO₃. The product, ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3), is obtained after workup.[4][5]

Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (4)

A mixture of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3) and hydrazine hydrate in ethanol is refluxed for 3 hours. After evaporation of the solvent and addition of water, the solid product, (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (4), is filtered and recrystallized from ethanol.[3][5] The reported yield is 85-86% with a melting point of 130-132°C.[3][5]

Quantitative Data Summary

| Compound Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | This compound | Formaldehyde solution (38%) | Ethanol | 3 hours | 90 | 115-116 | [5] |

| 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | Thionyl chloride | Benzene | 3 hours | 85 | 120-122 | [5] |

| 4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one | 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | Potassium thiocyanate | Ethanol | 3 hours | 85 | 155-156 | [5] |

| (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | Hydrazine hydrate | Ethanol | 3 hours | 86 | 130-132 | [5] |

| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | Hydrazine hydrate | Ethanol | 3 hours | 85 | 184-186 | [3] |

Biological Activities and Signaling Pathways

Derivatives of this compound have been extensively studied for their potential as therapeutic agents, particularly in oncology.

PARP Inhibition

Several 4-substituted-2H-phthalazin-1-ones are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, a well-known PARP inhibitor, is based on the 4-substituted-2H-phthalazin-1-one scaffold.[4]

Caption: Mechanism of PARP inhibition by this compound derivatives.

Androgen Receptor Antagonism

Certain derivatives of 4-benzyl-1-(2H)-phthalazinone have been synthesized and evaluated as novel nonsteroidal androgen receptor (AR) antagonists.[8] These compounds have shown the potential to inhibit the proliferation of prostate cancer cells, including those with mutated androgen receptors.[8] The benzyl group has been identified as a crucial component for the antagonistic activity.[8]

Other Biological Activities

Beyond cancer, phthalazinone derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antiviral: Inhibition of rabies virus replication by acting on the viral replication complex.[9]

-

Antihypertensive, Cardiotonic, and Anticonvulsant properties. [3][4]

-

BRD4 Inhibition: Some derivatives have been designed as potent inhibitors of BRD4, showing anti-proliferative activity against breast cancer cells.[2]

-

VEGFR Inhibition: Certain phthalazine-based derivatives have shown potent cytotoxicity against colon cancer cells through VEGFR2 inhibition.[10]

This diverse range of activities underscores the importance of the this compound scaffold as a privileged structure in drug discovery and development. Further research into the synthesis and biological evaluation of new derivatives is warranted to explore their full therapeutic potential.

References

- 1. 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride | C20H24ClN3O | CID 204347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzyl-1(2H)-phthalazinone: A Technical Guide for Drug Discovery and Development

CAS Number: 32003-14-8 Molecular Formula: C₁₅H₁₂N₂O Molecular Weight: 236.27 g/mol

This in-depth technical guide provides a comprehensive overview of 4-Benzyl-1(2H)-phthalazinone, a key heterocyclic scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and therapeutic applications of this compound and its derivatives.

Nomenclature and Identification

| Identifier | Value |

| CAS Number | 32003-14-8[1] |

| IUPAC Name | 4-benzyl-2H-phthalazin-1-one |

| Molecular Formula | C₁₅H₁₂N₂O[2] |

| Molecular Weight | 236.27[1][2] |

| InChI Key | JUCCMEHWBGPJKS-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C3C=CC=C3C(=O)NN=C2 |

Physicochemical Properties

Quantitative data for the parent compound, this compound, is not consistently available in public literature. A safety data sheet for the compound indicates "no data available" for many standard physical and chemical properties[3][4]. For context, properties of the unsubstituted core molecule, 1(2H)-Phthalazinone (CAS 119-39-1), are provided below.

| Property | Value (for 1(2H)-Phthalazinone) |

| Melting Point | 183-185 °C[5] |

| Boiling Point | 337 °C[5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[5] |

| Appearance | Off-white to pale yellow crystalline powder[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented in scientific literature. A common and efficient method involves a multi-step process starting from phthalic anhydride and phenylacetic acid.

General Synthesis Workflow

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

A convenient four-step procedure can be utilized to synthesize the target molecule and its derivatives[6].

-

Synthesis of 3-Benzylidenephthalide: Phthalic anhydride is fused with phenylacetic acid in the presence of fused sodium acetate. This reaction is typically carried out in a sand bath at elevated temperatures (230-240 °C)[6].

-

Synthesis of this compound: The resulting 3-benzylidenephthalide is then reacted with hydrazine hydrate in boiling ethanol to yield the this compound core structure[6].

-

N-Alkylation (for derivative synthesis): The core structure can be further modified. For instance, N-alkylation can be achieved by reacting it with an appropriate alkylating agent, such as methyl acetate, to form derivatives like methyl-4-Benzyl-1-oxo-1H-phthalazin-2-yl-acetate. This reaction proceeds selectively at the nitrogen atom[6].

-

Hydrazinolysis (for further derivatization): The ester derivative can then undergo hydrazinolysis by refluxing with hydrazine hydrate in ethanol to form the corresponding acetic acid hydrazide, which serves as a versatile precursor for a wide range of biologically active molecules[6].

Spectral Data

1H NMR Spectroscopy

The 1H NMR spectra of this compound derivatives typically show characteristic signals for the benzyl and phthalazinone protons. For example, in a glycine methyl ester derivative, characteristic signals appear at approximately 3.64 ppm (O-CH₃), 4.2 ppm (N-CH₂), 4.4 ppm (CH₂-CO), and 4.9 ppm (CH₂-Ph)[6]. Aromatic protons typically appear in the range of 7.2 to 8.5 ppm[7].

13C NMR Spectroscopy

The 13C NMR spectra of derivatives also show predictable signals. For the same glycine methyl ester derivative, carbonyl carbons (C=O) appear around 159.78, 167.72, and 169.99 ppm, while the carbons of the methyl and methylene groups are observed at approximately 54.8, 52.27, 41.29, and 38.91 ppm[6].

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. In derivatives of this compound, the carbonyl (C=O) stretching vibration is typically observed in the range of 1640-1684 cm⁻¹[8]. The N-H stretch of the phthalazinone ring, when unsubstituted at the 2-position, would be expected around 3300-3400 cm⁻¹. Aromatic C-H stretching is observed around 3046 cm⁻¹[8].

Mass Spectrometry

Mass spectral data for various derivatives confirm their molecular weights. Fragmentation patterns often show a prominent peak corresponding to the benzyl group (m/z 91) and fragments of the phthalazinone core[8].

Biological Activity and Therapeutic Potential

This compound is a "fragment molecule" that serves as a crucial scaffold for the design and synthesis of novel drug candidates[1]. Its derivatives have shown significant potential in various therapeutic areas, most notably in oncology.

Androgen Receptor Antagonism

Derivatives of this compound have been synthesized and identified as novel nonsteroidal androgen receptor (AR) antagonists[9]. The AR signaling pathway plays a critical role in the development and progression of prostate cancer. Antagonists of this receptor are a cornerstone of prostate cancer therapy. The benzyl group of the molecule has been shown to be important for its antagonistic activity[9].

Caption: Inhibition of the Androgen Receptor signaling pathway by this compound derivatives.

PARP Inhibition

The 4-substituted-2H-phthalazin-1-one scaffold is also the basis for potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Caption: Mechanism of action of this compound-based PARP inhibitors.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have led to the development of potent and selective inhibitors of key therapeutic targets, particularly in the field of oncology. Further exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this important heterocyclic compound.

References

- 1. targetmol.com [targetmol.com]

- 2. This compound | CAS: 32003-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. aaronchem.com [aaronchem.com]

- 4. echemi.com [echemi.com]

- 5. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Benzyl-1(2H)-phthalazinone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyl-1(2H)-phthalazinone, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its structural characterization.

Table 1: ¹H NMR Spectral Data of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one (a closely related derivative)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 4.13 | t | 8.4 | 1H | OH |

| 4.31 | s | - | 2H | CH₂Ph |

| 5.69 | d | 8.4 | 2H | CH₂OH |

| 7.30 | m | - | 5H | Ph-H |

| 7.71 | m | - | 3H | Phthalazinyl-H |

| 8.45 | m | - | 1H | Phthalazinyl-H |

Note: Data is for the 2-hydroxymethyl derivative as a close analogue. The signal at 4.13 ppm is exchangeable with D₂O.[1]

Table 2: ¹³C NMR Spectral Data of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one

| Chemical Shift (δ, ppm) | Assignment |

| 37.3 | CH₂ |

| 60.1 | CH₂OH |

| 125.7 | C₄-Ar |

| 128 | C₅ |

| 128.3 | C₈ |

| 128.8 | C₃-Ar, C₅-Ar |

| 129.1 | C₂-Ar, C₆-Ar |

| 130.2 | C₅ₐ |

| 130.3 | C₈ₐ |

| 131.2 | C₇ |

| 132.3 | C₆ |

| 137.2 | C₁-Ar |

| 155.1 | C₄ |

| 160.1 | CO |

Note: Data is for the 2-hydroxymethyl derivative.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3200-3000 | N-H Stretching (in the parent compound) |

| ~3100-3000 | Aromatic C-H Stretching |

| ~2950-2850 | Aliphatic C-H Stretching |

| ~1650 | C=O (Amide) Stretching |

| ~1600, ~1490, ~1450 | Aromatic C=C Stretching |

Note: This is a generalized interpretation. The IR spectrum for a derivative shows a strong carbonyl absorption at 1640 cm⁻¹ and an O-H stretch at 3334 cm⁻¹ due to the hydroxymethyl group.[1]

Table 4: Mass Spectrometry (MS) Data of a Derivative

| m/z | Interpretation |

| 266 (M⁺) | Molecular ion of 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one |

| 235 | [M - CH₂OH]⁺ |

Note: This data corresponds to the 2-hydroxymethyl derivative.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data is processed to show chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the spectrometer, where it is ionized by a beam of electrons. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected. The spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Solubility and stability of 4-Benzyl-1(2H)-phthalazinone

An In-Depth Technical Guide on the Solubility and Stability of 4-Benzyl-1(2H)-phthalazinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility and stability. Understanding these characteristics is paramount for the successful development of this compound into a viable pharmaceutical product. This document outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as for assessing the stability of the molecule under various stress conditions as mandated by regulatory guidelines. The presented data, while illustrative, serves to guide researchers in establishing the biopharmaceutical profile and degradation pathways of this compound.

Introduction

This compound and its derivatives have been a subject of interest in medicinal chemistry due to their potential therapeutic applications, including their role as androgen receptor antagonists and their anticipated anticancer activities.[1][2] The development of any new chemical entity into a drug product is critically dependent on its physicochemical properties. Among the most crucial of these are solubility and stability. Solubility influences bioavailability and the formulation strategies that can be employed, while stability data is essential for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.

This guide details the standard methodologies for evaluating the solubility and stability of this compound, in line with guidelines from the International Council for Harmonisation (ICH) and best practices in the pharmaceutical industry.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter for classifying drugs and predicting their in vivo performance.[3] The equilibrium or thermodynamic solubility is the most relevant measure for pharmaceutical development.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the concentration of this compound in a saturated solution across a range of pharmaceutically relevant aqueous and organic solvents.

Materials and Equipment:

-

This compound reference standard

-

Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol, propylene glycol, Dimethyl Sulfoxide (DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaking incubator or constant temperature water bath with shaker

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the selected solvent (e.g., 5 mL) to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).

-

Shake the vials at a constant rate (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[5]

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot immediately using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Conduct each experiment in triplicate to ensure the reliability of the results.[6]

Data Presentation: Illustrative Solubility of this compound

The following table presents hypothetical solubility data for this compound to illustrate a typical data summary.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| pH 1.2 HCl Buffer | 37 ± 1 | 0.05 | ± 0.01 |

| pH 4.5 Acetate Buffer | 37 ± 1 | 0.12 | ± 0.02 |

| pH 6.8 Phosphate Buffer | 37 ± 1 | 0.15 | ± 0.03 |

| Purified Water | 25 ± 1 | 0.10 | ± 0.02 |

| Ethanol | 25 ± 1 | 15.2 | ± 1.1 |

| Propylene Glycol | 25 ± 1 | 8.5 | ± 0.7 |

| DMSO | 25 ± 1 | > 100 | - |

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[7][8] These studies involve exposing the API to conditions more severe than accelerated stability testing to identify likely degradation products and degradation pathways.[9] This information is instrumental in developing stability-indicating analytical methods, understanding the chemical properties of the molecule, and guiding formulation and packaging development.[8]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Equipment:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter, heating oven, photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) to develop a stability-indicating method.[10]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure: A solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent system.[7] The goal is to achieve 5-20% degradation of the active substance.[7]

-

Acidic Hydrolysis:

-

Treat the drug solution with 0.1 N HCl.

-

Heat the solution (e.g., at 60-80°C) for a specified duration (e.g., 2-24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Treat the drug solution with 0.1 N NaOH.

-

Maintain at room temperature or heat gently for a specified duration.

-

Withdraw samples, neutralize with an equivalent amount of acid, and analyze by HPLC.

-

-

Neutral Hydrolysis:

-

Reflux the drug solution in water at a controlled temperature.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the solution at room temperature for a specified duration.

-

Withdraw samples and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat in a calibrated oven (e.g., 60-80°C).

-

Expose a solution of the drug to the same thermal stress.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Analysis of Results: The stressed samples are analyzed by a stability-indicating HPLC method. The chromatograms are evaluated for the appearance of new peaks (degradation products), a decrease in the peak area of the parent drug, and the mass balance.

Data Presentation: Illustrative Forced Degradation of this compound

The following table provides a hypothetical summary of forced degradation results for this compound.

| Stress Condition | Reagent/Condition | Time | % Degradation | No. of Degradants | Observations |

| Acidic Hydrolysis | 0.1 N HCl | 12 h at 80°C | 12.5 | 2 | Significant degradation observed with two major degradants. |

| Basic Hydrolysis | 0.1 N NaOH | 8 h at 60°C | 18.2 | 3 | More susceptible to base-catalyzed hydrolysis. |

| Neutral Hydrolysis | Water | 24 h at 80°C | < 2 | 0 | Relatively stable in neutral aqueous solution. |

| Oxidation | 3% H₂O₂ | 24 h at RT | 8.9 | 1 | One major oxidative degradation product formed. |

| Thermal (Solid) | 80°C | 48 h | < 1 | 0 | Thermally stable in solid form. |

| Thermal (Solution) | 80°C | 48 h | 4.5 | 1 | Minor degradation in solution at elevated temperature. |

| Photolysis (Solid) | ICH Q1B | - | 3.1 | 1 | Slight degradation upon exposure to light. |

| Photolysis (Solution) | ICH Q1B | - | 7.6 | 2 | Moderately photolabile in solution. |

Workflow Visualization

The following diagram illustrates the logical workflow for the solubility and stability assessment of a new chemical entity such as this compound.

Conclusion

The solubility and stability profiles of this compound are fundamental to its successful development as a therapeutic agent. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to systematically evaluate these critical attributes. A thorough understanding of how this compound behaves in various solvents and under different stress conditions will enable informed decisions in formulation development, analytical method validation, and the establishment of appropriate storage and handling procedures, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. who.int [who.int]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmasm.com [pharmasm.com]

- 10. chromatographyonline.com [chromatographyonline.com]

The Multifaceted Biological Activities of 4-Benzyl-1(2H)-phthalazinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 4-Benzyl-1(2H)-phthalazinone has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities of this core, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The versatility of this chemical entity has led to the development of potent inhibitors for various enzymes and receptors, demonstrating its significant therapeutic potential across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

One of the most prominent and clinically relevant activities of this compound derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are crucial for DNA single-strand break repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1]

A notable example is Olaparib (AZD2281), a potent PARP inhibitor based on the 4-benzyl-2H-phthalazin-1-one scaffold.[1][3] This compound has demonstrated low nanomolar cellular activity and has been approved for the treatment of certain types of cancers.[2] The development of such inhibitors has marked a significant advancement in targeted cancer therapy.

Quantitative Data: PARP Inhibition

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib/AZD2281) | PARP-1, PARP-2 | Single-digit nanomolar | BRCA1-deficient breast cancer cells | [1] |

| N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1,2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide (Compound 30) | PARP-1 | 8.18 ± 2.81 | - | [4] |

Experimental Protocol: In Vitro PARP1 Inhibition Assay

A representative in vitro assay to determine the inhibitory activity of compounds against PARP1 involves a colorimetric or chemiluminescent method. Briefly, recombinant human PARP1 is incubated with a reaction buffer containing NAD+, biotinylated-NAD+, and activated DNA. The synthesized poly(ADP-ribose) chains are then captured on a streptavidin-coated plate. The amount of incorporated biotinylated-PAR is detected using a horseradish peroxidase-conjugated anti-PAR antibody and a suitable substrate. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.[5]

Signaling Pathway: PARP-Mediated DNA Repair

Caption: PARP Inhibition Pathway in DNA Repair.

Anticancer and Cytotoxic Activities

Beyond PARP inhibition, derivatives of this compound have demonstrated broad anticancer and cytotoxic effects through various mechanisms. These include the inhibition of key signaling molecules involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Several studies have reported the synthesis of novel derivatives with potent cytotoxicity against various cancer cell lines, including colon cancer (HCT-116) and breast cancer lines.[6][7] For instance, certain dipeptide derivatives have shown significant cytotoxic activity, inducing apoptosis and arresting the cell cycle in the S-phase.[6]

Quantitative Data: Anticancer Activity

| Compound | Target/Activity | IC50 (µM) | Cell Line | Reference |

| Compound 9c | Cytotoxicity | 1.58 | HCT-116 | [6] |

| Compound 12b | Cytotoxicity | 0.32 | HCT-116 | [6] |

| Compound 13c | Cytotoxicity | 0.64 | HCT-116 | [6] |

| Compound 12b | VEGFR-2 Inhibition | 17.8 | - | [6] |

| Compound 11d | Cytotoxicity | 0.92 | MDA-MB-231 | [7] |

| Compound 12c | Cytotoxicity | 1.89 | MDA-MB-231 | [7] |

| Compound 12d | Cytotoxicity | 0.57 | MDA-MB-231 | [7] |

| Compound 12d | EGFR Inhibition | 0.0214 | - | [7] |

| DDT26 | BRD4 Inhibition | 0.237 ± 0.093 | - | [8] |

| Compound 11c | SC-3 cell proliferation | 0.18 | SC-3 | [9] |

| Compound 11c | wt AR-binding affinity | 10.9 | - | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

Signaling Pathway: VEGFR-2 and EGFR Inhibition

Caption: Inhibition of VEGFR-2 and EGFR Signaling Pathways.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated promising antimicrobial properties.[10][11] Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] This suggests a potential for the development of novel antimicrobial agents based on this scaffold, which is of significant interest in the face of growing antibiotic resistance.

Quantitative Data: Antimicrobial Activity

While the cited literature mentions promising antimicrobial effects, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) were not detailed in the initial search results. Further focused studies would be required to quantify this activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method. Serial twofold dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the target microorganism (bacteria or fungi) is then added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Notable Biological Activities

The versatility of the this compound scaffold extends to several other therapeutic areas:

-

Androgen Receptor (AR) Antagonism: Nonsteroidal AR antagonists have been developed from this core structure, showing potential for the treatment of prostate cancer.[9]

-

Cholinesterase Inhibition: Hybrid molecules incorporating the 4-benzyl phthalazinone moiety have been synthesized to dually inhibit PARP-1 and cholinesterases, presenting a novel therapeutic strategy for Alzheimer's disease.[4]

-

BRD4 Inhibition: Derivatives have been designed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression, with demonstrated anti-breast cancer activity.[8]

-

Antiviral Activity: Phthalazinone derivatives have been identified as potent inhibitors of the Rabies virus (RABV) replication complex, indicating a potential for the development of novel antiviral therapies.[12]

Experimental Workflow: Drug Discovery and Development

Caption: General Workflow for Drug Discovery.

Conclusion

The this compound core is a remarkably versatile scaffold that has yielded a multitude of compounds with significant and diverse biological activities. Its prominence in the development of PARP inhibitors for cancer therapy is well-established, and ongoing research continues to unveil its potential in other areas, including the treatment of neurodegenerative diseases, infectious diseases, and other forms of cancer through various mechanisms. The continued exploration and derivatization of this privileged structure hold great promise for the discovery of novel and effective therapeutic agents.

References

- 1. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzyl-1(2H)-phthalazinone: A Comprehensive Technical Guide for Synthetic Intermediates in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Benzyl-1(2H)-phthalazinone, a key synthetic intermediate in medicinal chemistry. The document details its synthesis, chemical properties, and significant applications in the development of therapeutic agents, including potent enzyme inhibitors and receptor antagonists. Experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a heterocyclic compound featuring a phthalazinone core with a benzyl group at the 4-position. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The phthalazinone scaffold is a key pharmacophore in several approved drugs and clinical candidates, acting as a versatile template for designing targeted therapies. Its derivatives have shown a wide range of pharmacological activities, including antihypertensive, cardiotonic, anticonvulsant, antidiabetic, and antitumor properties.[1][2] Notably, the this compound core is a fundamental building block for the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, and has been explored in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer.[3][4] This guide will focus on the synthesis of this pivotal intermediate and its subsequent utility in creating advanced, biologically active compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with commercially available starting materials: phthalic anhydride and phenylacetic acid. The general synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a four-step procedure, with the first two steps yielding the target compound.[2][3]

Step 1: Synthesis of 3-Benzylidenephthalide

-

In a sand bath, a mixture of phthalic anhydride and phenylacetic acid is fused in the presence of fused sodium acetate.

-

The reaction temperature is maintained between 230-240°C.[3]

-

The fusion reaction yields 3-benzylidenephthalide.

Step 2: Synthesis of this compound

-

The crude 3-benzylidenephthalide from the previous step is dissolved in boiling ethanol.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed, leading to the formation of this compound.[3]

Physicochemical and Spectroscopic Data

While specific quantitative data for the parent this compound is not extensively detailed in the provided search results, characterization data for its derivatives are available. This data is crucial for confirming the successful synthesis of downstream compounds.

This compound as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse array of derivatives with significant therapeutic potential. The N-H group of the phthalazinone ring can be readily functionalized, allowing for the introduction of various side chains and moieties to modulate biological activity.

Synthesis of N-Substituted Derivatives

A common synthetic strategy involves the N-alkylation of the phthalazinone ring. This is typically achieved by reacting this compound with an appropriate electrophile in the presence of a base.

Caption: General scheme for N-alkylation.

Experimental Protocol: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate [1]

-

A mixture of this compound (10 mmol), ethyl chloroacetate (2 mL), and anhydrous potassium carbonate (1.0 mmol) is refluxed for 4 hours.

-

The solvent is evaporated under vacuum.

-

Water (50 mL) is added, and the resulting solid is filtered and recrystallized.

Key Derivatives and Their Therapeutic Significance

4.2.1. Precursors for PARP Inhibitors

This compound is a cornerstone in the synthesis of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. The general strategy involves the elaboration of the benzyl group and/or the phthalazinone nitrogen to introduce functionalities that enhance binding to the PARP enzyme.[3]

Caption: Pathway to PARP inhibitor analogs.

Experimental Protocol: Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide [1]

-

A mixture of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (10 mmol) and hydrazine hydrate (0.8 mL) in ethanol (30 mL) is refluxed for 3 hours.

-

The solvent is evaporated under vacuum.

-

Water (25 mL) is added, and the solid product is filtered and recrystallized from ethanol.

Quantitative Data for Selected Derivatives:

| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights (IR, cm⁻¹) |

| Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | - | - | - |

| (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide | 86% | 130-132 | 3326 (NH), 1684 (CO, carboxylic acid hydrazide), 1642 (CO, phthalazinyl)[1] |

| 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | 87% | 125-127 | 3046 (C-H aromatic), 1662 (CO)[1] |

| 4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one | 85% | 155-156 | 2158 (SCN), 1664 (CO)[1] |

| 4-Benzyl-2-mercaptomethyl-2H-phthalazin-1-one | 80% | 145-146 | 2750 (SH), 1650 (CO)[1] |

4.2.2. Androgen Receptor Antagonists

Derivatives of 4-benzyl-1-(2H)-phthalazinone have been synthesized and evaluated as nonsteroidal androgen receptor (AR) antagonists.[4] These compounds have the potential to be used in the treatment of prostate cancer. The synthetic approach often involves modifying the benzyl ring to enhance binding affinity to the AR ligand-binding domain.

Experimental Protocol: General Synthesis of Substituted 4-Benzyl-1-(2H)-phthalazinone Derivatives as AR Antagonists

While a specific detailed protocol for a single AR antagonist is not provided in the search results, the general approach involves the synthesis of various substituted 3-benzylidenephthalides followed by reaction with hydrazine hydrate, similar to the synthesis of the parent compound.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the ease of its subsequent functionalization make it an attractive scaffold for the development of novel therapeutic agents. The successful application of this core in the design of potent PARP inhibitors and androgen receptor antagonists underscores its significance. This technical guide provides a consolidated resource for researchers, offering detailed synthetic protocols, tabulated quantitative data, and clear visual representations of reaction pathways to facilitate further exploration and innovation in the development of phthalazinone-based pharmaceuticals.

References

- 1. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 3. sciforum.net [sciforum.net]

- 4. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 4-Benzyl-1(2H)-phthalazinone and its analogs

An In-depth Technical Guide to 4-Benzyl-1(2H)-phthalazinone and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound represents a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been extensively explored as potent inhibitors of various biological targets, leading to the development of candidates for the treatment of diseases such as cancer. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs, with a focus on their therapeutic potential.

The phthalazinone core is a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this motif.[1][2] The benzyl substituent at the 4-position has been identified as a key feature for interaction with various biological targets, including poly(ADP-ribose) polymerase (PARP), bromodomain-containing protein 4 (BRD4), and the androgen receptor (AR).[3][4][5] This document aims to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Synthetic Methodologies

The synthesis of this compound and its analogs typically starts from commercially available phthalic anhydride and phenylacetic acid.[1] A common route involves the condensation of these starting materials to form 3-benzylidenephthalide, which is then reacted with hydrazine hydrate to yield the this compound core.[1][6] Further modifications are then introduced at the N2 position of the phthalazinone ring or on the benzyl moiety to generate a library of analogs.[6][7]

General Experimental Protocol for the Synthesis of this compound (2)

A mixture of phthalic anhydride and phenylacetic acid in the presence of fused sodium acetate is heated in an oil bath at 180°C to afford 3-benzylidenephthalide (1).[1] Compound 1 is then refluxed with hydrazine hydrate in ethanol to give the this compound derivative (2).[1]

Synthesis of N-substituted analogs

Further derivatization at the N2 position is a common strategy to explore the structure-activity relationship. For instance, N-alkylation can be achieved by reacting the parent phthalazinone with various alkyl halides in the presence of a base.[6] For example, treatment with ethyl chloroacetate in the presence of anhydrous K2CO3 affords the corresponding ester, which can be further reacted with hydrazine hydrate to produce the acetohydrazide derivative.[7] This acetohydrazide is a versatile intermediate for the synthesis of a wide range of analogs through reactions with electrophiles like acid chlorides, aldehydes, and sulfonyl chlorides.[1]

Synthesis of 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one (3)

4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one (2), obtained by reacting this compound with formaldehyde, is refluxed with thionyl chloride to yield 4-benzyl-2-chloromethyl-2H-phthalazin-1-one (3).[7] This chloro derivative serves as a key intermediate for introducing various nucleophiles at the N2-methyl position. For example, reaction with potassium thiocyanate yields the corresponding thiocyanatomethyl derivative.[7]

Pharmacological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a multitude of biological activities, with a primary focus on oncology. The following sections detail their activity against key cancer targets.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][9] The this compound scaffold is a well-established pharmacophore for potent PARP inhibitors, with Olaparib (a marketed PARP inhibitor) featuring a modified version of this core.[8][10]

Numerous studies have focused on synthesizing and evaluating novel this compound analogs as PARP inhibitors.[5][11] Modifications on the benzyl ring and the N2 position of the phthalazinone have been explored to optimize potency and pharmacokinetic properties. For instance, the introduction of a fluorobenzyl group and a piperazine-1-carbonyl moiety led to the discovery of potent inhibitors like KU-0059436 (AZD2281), which exhibits nanomolar inhibitory activity against PARP-1 and PARP-2.[5][9]

| Compound | Target | IC50 | Cell Line | Activity | Reference |

| Olaparib | PARP-1 | 139 nM | - | Potent Inhibition | [11] |

| 11c | PARP-1 | 97 nM | - | Potent Inhibition | [11] |

| KU-0059436 (AZD2281) | PARP-1, PARP-2 | single digit nM | BRCA1-deficient breast cancer cells | Standalone activity | [5][9] |

| 30 | PARP-1 | 8.18 ± 2.81 nM | - | Potent Inhibition | [10] |

BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is a member of the BET (bromodomain and extra-terminal domain) family of proteins that play a critical role in regulating gene transcription.[3][12] Inhibition of BRD4 has shown promise as a therapeutic strategy for various cancers. Recently, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been designed and synthesized as potent BRD4 inhibitors.[3][12]

Compound DDT26 emerged from these studies as a highly potent BRD4 inhibitor with an IC50 value of 0.237 ± 0.093 μM.[3][12] Interestingly, this compound also displayed moderate inhibitory activity against PARP1, suggesting a potential dual-target mechanism of action.[3][12] Molecular docking studies have indicated that the phthalazinone moiety is crucial for interaction with key residues in the binding sites of both BRD4 and PARP1.[3]

| Compound | Target | IC50 | Cell Line | Activity | Reference |

| DDT26 | BRD4 | 0.237 ± 0.093 μM | TNBC and MCF-7 cells | Potent Inhibition, Anti-proliferative | [3][12] |

| DDT26 | PARP1 | 4.289 ± 1.807 μM | - | Moderate Inhibition | [3][12] |

Androgen Receptor Antagonism

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer.[4] Nonsteroidal AR antagonists are a cornerstone of hormonal therapy for this disease. A series of 4-benzyl-1-(2H)-phthalazinone derivatives have been synthesized and evaluated as novel AR antagonists.[4]

Compound 11c , featuring two ortho-substituents on the phenyl group of the benzyl moiety, demonstrated potent inhibition of SC-3 cell proliferation (IC50: 0.18 μM) and significant AR-binding affinity (IC50: 10.9 μM), comparable to the established AR antagonist hydroxyflutamide.[4] This compound also showed activity against LNCaP cells, which harbor a mutated AR.[4] Docking studies suggested that the benzyl group is important for the antagonistic activity.[4]

| Compound | Target/Assay | IC50 | Cell Line | Activity | Reference |

| 11c | SC-3 cell proliferation | 0.18 μM | SC-3 | Potent Inhibition | [4] |

| 11c | wt AR-binding affinity | 10.9 μM | - | High Affinity | [4] |

Other Biological Activities

Beyond oncology, this compound derivatives have been explored for other therapeutic applications. Some analogs have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi.[7][13] Additionally, the broader class of phthalazinones has been investigated for a wide range of biological activities, including antihypertensive, cardiotonic, anticonvulsant, and antidiabetic properties.[1][6]

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation.

PARP Inhibition Signaling Pathway

Caption: Simplified signaling pathway of PARP inhibition.

BRD4 Inhibition Signaling Pathway

Caption: Simplified signaling pathway of BRD4 inhibition.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly in the field of oncology. The synthetic versatility of this core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. The successful development of analogs targeting PARP, BRD4, and the androgen receptor underscores the potential of this chemical class. Future research in this area may focus on the development of dual-target inhibitors, the optimization of pharmacokinetic profiles, and the exploration of novel therapeutic applications beyond cancer. This guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound analogs into new and effective medicines.

References

- 1. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]

- 4. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 9. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis Protocol for 4-Benzyl-1(2H)-phthalazinone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Benzyl-1(2H)-phthalazinone and its derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and antihypertensive properties.[1][2][3] The protocols outlined below are compiled from established literature methods.

Introduction

Phthalazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery. The 4-benzyl substituent, in particular, has been explored for its potential to enhance therapeutic efficacy. The synthesis of these compounds typically involves multi-step reactions commencing from readily available starting materials. The following protocols describe two common synthetic routes to obtain the this compound core and its subsequent derivatization.

Synthesis of the Core Structure: this compound

A common and effective method for the synthesis of the this compound core involves a two-step process starting from phthalic anhydride and phenylacetic acid.[2]

Experimental Protocol: Synthesis of this compound (Compound 2)

Step 1: Synthesis of 3-Benzylidenephthalide (Compound 1)

-

In a round-bottom flask, fuse phthalic anhydride with phenylacetic acid in the presence of fused sodium acetate.

-

Heat the mixture in an oil bath at 180°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Recrystallize the crude product from a suitable solvent to yield pure 3-benzylidenephthalide.

Step 2: Synthesis of this compound (Compound 2)

-

Dissolve the synthesized 3-benzylidenephthalide (Compound 1) in boiling ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture. The reaction time is typically several hours and should be monitored by TLC.[2]

-

After completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound.

Derivatization of this compound

The this compound core can be further functionalized at the N-2 position to generate a library of derivatives with diverse biological activities. A common derivatization involves N-alkylation with ethyl chloroacetate, followed by conversion to an acetohydrazide, which serves as a versatile intermediate.[2][4]

Experimental Protocol: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Compound 4)

Step 1: Synthesis of Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (Compound 3)

-

To a solution of this compound (Compound 2) (0.01 mol) in acetone (60 mL), add ethyl chloroacetate (0.04 mol) and anhydrous potassium carbonate (0.04 mol).[2]

-

Heat the reaction mixture on a water bath for 20 hours.[2]

-

Evaporate the excess solvent under reduced pressure.

-

Pour the reaction mixture into water.

-

Collect the separated solid by filtration.

-

Recrystallize the crude product from petroleum ether (60-80°C) to yield pure ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate.[2]

Step 2: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Compound 4)

-

Reflux a mixture of ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (Compound 3) and hydrazine hydrate in ethanol for 6 hours.[4]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide. A yield of 90% has been reported for this step.[4]

This acetohydrazide intermediate can then be reacted with various electrophiles, such as acid chlorides, aldehydes, and ketones, to produce a wide array of final compounds.[2][4]

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the synthesis of this compound and its derivatives, as reported in the literature.

| Compound Name | Starting Material(s) | Reagents & Conditions | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate | This compound, Ethyl chloroacetate | Anhydrous K₂CO₃, Acetone, Heat, 20h | Not specified | Not specified | [2] |

| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate | Hydrazine hydrate, Ethanol, Reflux, 6h | 90 | Not specified | [4] |

| Ethyl 2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | This compound, Ethyl chloroacetate | Anhydrous K₂CO₃, Reflux, 4h | 65 | 76-78 | [5] |

| (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | Hydrazine hydrate, Ethanol, Reflux, 3h | 86 | 130-132 | [5] |

| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | This compound | Formaldehyde solution (38%), Ethanol, Reflux, 3h | 90 | 115-116 | [5] |

| 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | Thionyl chloride, Benzene, Reflux, 3h | 87 | 125-127 | [5] |

| 4-Benzyl-2-mercaptomethyl-2H-phthalazin-1-one | 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | Thiourea, Ethanol, Reflux, 3h | 80 | 145-146 | [5] |

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Potential Signaling Pathway Inhibition

Phthalazinone derivatives have been identified as inhibitors of various signaling pathways implicated in cancer, such as those involving Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR). The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by these compounds.

Caption: Hypothetical signaling pathway targeted by phthalazinone derivatives.

References

- 1. [PDF] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Alkylation of 4-Benzyl-2H-phthalazin-1-one for the Synthesis of Bio-active Derivatives

References

- 1. sciforum.net [sciforum.net]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 3. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Azide Coupling Methods for the Synthesis of 4-Benzyl-1(2H)-Phthalazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct "azide coupling" methodologies for the synthesis and derivatization of 4-benzyl-1(2H)-phthalazinone, a scaffold of significant interest in medicinal chemistry. This document covers the azide coupling of hydrazide derivatives for amide bond formation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for the formation of triazole linkages. The protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The this compound core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including potent inhibitors of PARP and BRD4, as well as compounds with anticancer and antimicrobial properties.[1][2][3] The development of versatile and efficient synthetic methods to generate libraries of these derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Azide-based coupling reactions offer powerful and flexible strategies for the late-stage functionalization of the phthalazinone core, enabling the introduction of diverse chemical moieties.

This document details two key azide coupling strategies:

-

Azide Coupling via Hydrazide Intermediate: This classical method involves the conversion of a carboxylic acid hydrazide to a reactive acyl azide, which then couples with amines or amino acid esters to form stable amide bonds.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this method provides a highly efficient and bioorthogonal ligation between an azide and a terminal alkyne, yielding a stable 1,2,3-triazole linkage.

Method 1: Azide Coupling via Hydrazide Intermediate for Amide Bond Formation

This method is particularly useful for introducing amino acid or various amine-containing fragments to the N2-position of the phthalazinone ring, starting from a key acetohydrazide precursor.[3][4]

Experimental Workflow

Caption: Workflow for amide synthesis via an acyl azide intermediate.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (Ester Intermediate) [4][5][6]

-

To a solution of 4-benzyl-2H-phthalazin-1-one (1.0 mmol) in a suitable solvent such as ethanol, add anhydrous potassium carbonate (1.0 mmol).

-

Add ethyl chloroacetate (2 mL).

-

Reflux the reaction mixture for 4 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Add water (50 mL) to the residue.

-

Filter the resulting solid, wash with water, and recrystallize from petroleum ether to afford the pure ester.

Protocol 1.2: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Hydrazide Precursor) [4][5][6]

-

Dissolve the ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (1.0 mmol) in ethanol.

-